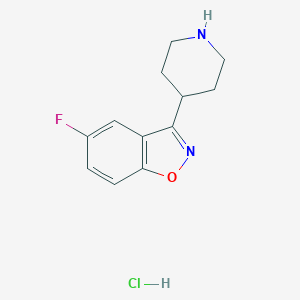

5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-fluoro-3-piperidin-4-yl-1,2-benzoxazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O.ClH/c13-9-1-2-11-10(7-9)12(15-16-11)8-3-5-14-6-4-8;/h1-2,7-8,14H,3-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSOJFILHZZEWJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NOC3=C2C=C(C=C3)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383380 | |

| Record name | 5-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84163-16-6, 84163-64-4 | |

| Record name | 5-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-FLUORO-3-(4-PIPERIDINYL)-1,2-BENZISOXAZOLE HYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways for 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride, a key intermediate in the manufacturing of several atypical antipsychotic drugs, including risperidone and paliperidone.[1][2][3] This document details the core chemical reactions, optimized experimental conditions, and purification methodologies.

Core Synthesis Pathway

The primary synthesis route for this compound involves a multi-step process commencing with the formation of a key intermediate, 4-(2,4-difluorobenzoyl)piperidine, followed by oximation and subsequent cyclization to form the benzisoxazole ring system. The final step involves the formation of the hydrochloride salt.

A common starting point is the Friedel-Crafts acylation of 1,3-difluorobenzene with 1-acetylpiperidine-4-carbonyl chloride, followed by deacetylation to yield 4-(2,4-difluorobenzoyl)piperidine.[4][5] This intermediate then reacts with hydroxylamine to form an oxime, which undergoes an intramolecular cyclization to produce the 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole free base.[4][5] Finally, treatment with hydrochloric acid affords the desired hydrochloride salt.

An alternative pathway involves the reaction of (2,4-difluorophenyl)-(4-piperidinyl)methanone oxime hydrochloride with a base like potassium hydroxide to induce cyclization.[6]

Below is a visual representation of a common synthesis pathway:

Optimized Reaction Conditions

The yield and purity of the final product are highly dependent on the reaction parameters. The following table summarizes the optimized conditions for the cyclization step.[7]

| Parameter | Optimal Range | Yield (%) | Purity (HPLC, %) |

| Solvent | Methanol | 90.4 | 99.82 |

| Temperature (°C) | 40–45 | 89.8–90.4 | 99.52–99.82 |

| Reaction Time (h) | 12–18 | 89.8–90.0 | 99.73–99.79 |

| Base | KOH (50% solution) | 90.4 | 99.82 |

Methanol has been shown to be a more effective solvent than ethanol or propanol in terms of dissolution and cyclization efficiency.[7] The use of potassium hydroxide (KOH) as the base is preferred over sodium hydroxide (NaOH) as it tends to generate fewer byproducts, leading to a higher purity of 99.82% compared to 99.52%.[7] It is crucial to maintain strict temperature control, as prolonged reaction times at lower temperatures can lead to a decrease in purity.[7]

Experimental Protocols

1. Synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride from 4-(2,4-Difluorobenzoyl)piperidine hydrochloride [7]

-

Substrate Dissolution: Dissolve one equivalent of 4-(2,4-Difluorobenzoyl)piperidine hydrochloride in a C1–C4 alcohol, with methanol being the optimal choice.

-

Hydroxylamine Addition: Introduce 1–2 equivalents of hydroxylamine hydrochloride to the solution to initiate the formation of the oxime intermediate.

-

Cyclization: Add 3–5 equivalents of an inorganic base, preferably a 50% solution of KOH, to deprotonate the oxime. This induces ring closure. The reaction mixture is maintained at a temperature of 40–45°C for 12–18 hours.

-

Acidification and Crystallization: After the reaction is complete, add concentrated hydrochloric acid to precipitate the product. The resulting solid is then filtered and washed.

2. Synthesis from (2,4-difluorophenyl)-(4-piperidinyl)methanone oxime hydrochloride [6]

-

Base Treatment: Dissolve 27 g of potassium hydroxide in 600 mL of methanol.

-

Reactant Addition: Add 55 g of (2,4-difluorophenyl)-(4-piperidinyl)methanone oxime hydrochloride to the methanolic KOH solution.

-

Reflux: Heat the reaction mixture to reflux for approximately 2.5 hours.

-

Work-up: After cooling to room temperature, dry the mixture with anhydrous magnesium sulfate and stir for about 1 hour.

-

Isolation: Filter the mixture and concentrate the filtrate under reduced pressure to remove the solvent. Add 500 mL of acetone to the concentrate and stir at room temperature for about 30 minutes. Filter to remove any insoluble material.

-

Salt Formation: Slowly add hydrochloric acid to the filtrate to adjust the pH to 2–3, which will precipitate a white solid.

-

Final Product: Collect the solid by filtration and dry to obtain 35 g of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride.

Purification for Enhanced Purity

To achieve a purity of over 99.9%, a recrystallization protocol can be employed to eliminate dimeric and other impurities.[7]

Recrystallization Protocol [7]

-

Dissolution: Reflux 22 g of the crude product in a mixture of 105 ml of anhydrous ethanol and 40 ml of water at a temperature of 70–80°C.

-

Gradient Cooling: Slowly cool the solution to 60–70°C while stirring for 60 minutes. Subsequently, rapidly chill the mixture to a temperature between -5°C and 5°C.

-

Filtration and Drying: Isolate the formed crystals by filtration, wash them with cold ethanol, and then dry them under a vacuum.

This recrystallization process has been shown to effectively reduce dimer content from 0.15% to undetectable levels.[7]

Below is a workflow diagram for the purification process:

Applications in Research

Beyond its role as a pharmaceutical intermediate, this compound and its derivatives have been investigated for a range of biological activities. These include potential applications in neuropharmacology as antagonists at serotonin and dopamine receptors, which may have implications for treating anxiety, depression, and cognitive dysfunction.[7] Furthermore, certain derivatives have demonstrated significant antiproliferative activity against various cancer cell lines, indicating potential for further research in oncology.[7][8] The core structure serves as a versatile scaffold for the synthesis of novel compounds in medicinal chemistry.[3][7]

References

- 1. Risperidone synthesis - chemicalbook [chemicalbook.com]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. ossila.com [ossila.com]

- 4. Production Route of Risperidone - Chempedia - LookChem [lookchem.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride | 84163-13-3 [chemicalbook.com]

- 7. This compound | 84163-16-6 | Benchchem [benchchem.com]

- 8. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (HCl). This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed data, experimental protocols, and relevant biological context.

Chemical Identity and Properties

5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl is a heterocyclic compound that serves as a key intermediate in the synthesis of various pharmaceutical agents. Its chemical structure consists of a fluorinated benzisoxazole ring system linked to a piperidine moiety. The hydrochloride salt form enhances its solubility in aqueous media.

| Property | Value | Source |

| Chemical Name | 5-Fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole hydrochloride | [1][2] |

| CAS Number | 84163-16-6 | [1][2] |

| Molecular Formula | C₁₂H₁₄ClFN₂O | [1][2] |

| Molecular Weight | 256.70 g/mol | [1][2] |

| Melting Point | ~300-301 °C | [1] |

| Appearance | Off-white solid | [1] |

| Solubility | Slightly soluble in DMSO, Methanol, and Water (solubility increases with heat). Quantitative data is not readily available in the public domain. | [1] |

| Predicted XlogP | 2.0 | [3] |

| pKa | Experimental data not publicly available. The piperidinyl group is expected to have a pKa in the basic range. | |

| Stability | Hygroscopic | [1] |

Experimental Protocols for Physicochemical Characterization

Detailed experimental procedures are crucial for the accurate determination of the physicochemical properties of a compound. Below are standardized protocols that can be employed for 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl.

Solubility Determination (Shake-Flask Method)

A standard method to determine the equilibrium solubility of a compound in various solvents is the shake-flask method.

Protocol:

-

An excess amount of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed container.

-

The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The experiment should be performed in triplicate to ensure accuracy.

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the equilibrium solubility of the compound.

pKa Determination (Potentiometric Titration)

The ionization constant (pKa) of the piperidinyl group can be determined by potentiometric titration.

Protocol:

-

A precisely weighed amount of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or ethanol) if the aqueous solubility is low.

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

Lipophilicity Determination (LogP) by RP-HPLC

The partition coefficient (LogP) is a measure of a compound's lipophilicity and can be estimated using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol:

-

A series of standard compounds with known LogP values are injected onto a C18 RP-HPLC column.

-

The retention time (t_R) for each standard is recorded under isocratic elution conditions with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).

-

The logarithm of the capacity factor (log k') is calculated for each standard using the formula: log k' = log((t_R - t_0) / t_0), where t_0 is the column dead time.

-

A calibration curve is constructed by plotting the known LogP values of the standards against their calculated log k' values.

-

5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl is then injected under the same chromatographic conditions, and its retention time is measured.

-

The log k' for the target compound is calculated, and its LogP value is determined from the calibration curve.

Biological Activity and Potential Mechanisms of Action

5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole and its derivatives have been investigated for their potential biological activities, primarily in the areas of neuroscience and oncology.

Neurological Activity

Derivatives of this scaffold have shown affinity for serotonin (5-HT) and dopamine (D) receptors.[4][5][6] Specifically, related compounds have demonstrated binding to 5-HT₁A, 5-HT₂A, and D₂ receptors, suggesting potential applications as antipsychotic or antidepressant agents.[4] The interaction with these receptors can modulate neurotransmitter signaling in the central nervous system.

Proposed Neuromodulatory Signaling

Caption: Potential interaction with key neurotransmitter receptors.

Antiproliferative Activity

Benzisoxazole derivatives have demonstrated antiproliferative effects against various cancer cell lines.[1][7] The proposed mechanisms of action include the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell growth and survival.[8][9][10] Some benzoxazole and benzisoxazole derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[9][10]

General Workflow for Antiproliferative Screening

Caption: A typical workflow for evaluating the in vitro antiproliferative effects.

Conclusion

5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl is a versatile chemical entity with physicochemical properties that make it a suitable candidate for further development in medicinal chemistry. This guide provides a foundational understanding of its key characteristics and outlines the necessary experimental approaches for its comprehensive evaluation. The potential for this scaffold to interact with key biological targets in the central nervous system and in cancer warrants further investigation to elucidate its therapeutic potential. Researchers are encouraged to use the provided protocols as a starting point for their own detailed investigations.

References

- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, 96% 1 g | Request for Quote [thermofisher.com]

- 3. PubChemLite - this compound (C12H13FN2O) [pubchemlite.lcsb.uni.lu]

- 4. Synthesis of Novel Pyrido[1,2-c]pyrimidine Derivatives with 6-Fluoro-3-(4-piperidynyl)-1,2-benzisoxazole Moiety as Potential SSRI and 5-HT1A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SLV313 (1-(2,3-dihydro-benzo[1,4]dioxin-5-yl)-4- [5-(4-fluoro-phenyl)-pyridin-3-ylmethyl]-piperazine monohydrochloride): a novel dopamine D2 receptor antagonist and 5-HT1A receptor agonist potential antipsychotic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Mechanism of Action of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride is a pivotal heterocyclic compound, primarily recognized as a key intermediate in the synthesis of several atypical antipsychotic drugs, including risperidone and paliperidone. While comprehensive pharmacological data on this specific precursor is limited, its core structure forms the pharmacophore responsible for the therapeutic effects of these medications. This guide elucidates the mechanism of action of the 5-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole moiety by examining the well-established pharmacology of the final drug products it helps create. The primary mechanism involves a dual antagonism of dopamine D2 and serotonin 5-HT2A receptors. Furthermore, research into derivatives of this compound has revealed potential for other biological activities, including antiproliferative effects. This document provides a detailed overview of the receptor binding profiles, signaling pathways, and relevant experimental protocols to offer a thorough understanding of the compound's core functional characteristics.

Introduction

This compound (CAS: 84163-16-6) is a fluorinated benzisoxazole derivative featuring a piperidinyl substituent. Its significance in medicinal chemistry stems from its role as a crucial building block for second-generation antipsychotics. The benzisoxazole-piperidine scaffold is a well-established pharmacophore that confers high affinity for key neurotransmitter receptors implicated in the pathophysiology of schizophrenia and other psychotic disorders. This guide will explore the core mechanism of action attributable to this chemical moiety.

Primary Mechanism of Action: Dual D2/5-HT2A Receptor Antagonism

The therapeutic efficacy of atypical antipsychotics derived from this compound is primarily attributed to their potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.

Dopamine D2 Receptor Antagonism: The prevailing theory for the antipsychotic effect on the positive symptoms of schizophrenia is the blockade of D2 receptors in the mesolimbic pathway of the brain. By inhibiting the binding of dopamine to these receptors, the benzisoxazole-piperidine core helps to modulate dopaminergic neurotransmission.

Serotonin 5-HT2A Receptor Antagonism: A high affinity for 5-HT2A receptors is a defining characteristic of atypical antipsychotics. Blockade of these receptors is thought to contribute to the efficacy against negative symptoms of schizophrenia and a lower incidence of extrapyramidal side effects compared to first-generation antipsychotics. The 5-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole structure is integral to this high-affinity binding.

Receptor Binding Affinities of Key Derivatives

While specific binding data for this compound is not extensively published, the affinities of its prominent derivatives, risperidone and paliperidone, for various neurotransmitter receptors provide insight into the potential activity of the core scaffold.

| Compound | Receptor | Ki (nM) | Reference |

| Risperidone | Dopamine D2 | 3.13 - 5.9 | |

| Serotonin 5-HT2A | 0.16 - 0.2 | ||

| α1-Adrenergic | 0.8 | ||

| α2-Adrenergic | 7.54 | ||

| Histamine H1 | 2.23 | ||

| Paliperidone | Dopamine D2 | 0.16 - 5.9 | |

| Serotonin 5-HT2A | 0.25 - 4.8 | ||

| α1-Adrenergic | Weaker than Risperidone | ||

| α2-Adrenergic | Weaker than Risperidone |

Note: Ki values are inversely proportional to binding affinity; a lower Ki indicates a higher affinity.

Signaling Pathways

The antagonism of D2 and 5-HT2A receptors by the benzisoxazole-piperidine moiety initiates a cascade of intracellular signaling events.

-

D2 Receptor Signaling: D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins. Antagonism of these receptors prevents the inhibition of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.

-

5-HT2A Receptor Signaling: 5-HT2A receptors are GPCRs that couple to Gq/11 proteins. Their antagonism blocks the activation of phospholipase C (PLC), which in turn inhibits the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), thereby modulating intracellular calcium release and protein kinase C (PKC) activity.

Other Potential Mechanisms of Action

Activity at Other Receptors

Derivatives of this compound also exhibit affinity for other receptors, which may contribute to their overall pharmacological profile. These include α1 and α2-adrenergic receptors and histamine H1 receptors.

Antiproliferative Activity

Recent research has explored the potential of novel derivatives of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole as antiproliferative agents. Studies have demonstrated that certain modifications to the core structure can induce cytotoxic effects in various cancer cell lines, including HeLa, HT-29, MCF-7, and HepG-2. This activity is often assessed using the MTT assay, which measures cell viability.

Experimental Protocols

Radioligand Binding Assay for D2 and 5-HT2A Receptors

This protocol provides a general method for determining the binding affinity of a test compound for D2 and 5-HT2A receptors using a competitive binding assay.

Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a specific radioligand from its receptor.

Materials:

-

Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing human D2 or 5-HT2A receptors.

-

Radioligand:

-

For D2 receptors: [³H]-Spiperone or [³H]-Raclopride.

-

For 5-HT2A receptors: [³H]-Ketanserin or [³H]-LSD.

-

-

Test Compound: this compound or its derivatives.

-

Non-specific Ligand: Haloperidol (for D2) or mianserin (for 5-HT2A) at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

96-well filter plates (e.g., GF/B or GF/C) and a cell harvester.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

-

Compound Dilution: Prepare serial dilutions of the test compound in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following in order:

-

25 µL of assay buffer (for total binding) or non-specific ligand (for non-specific binding).

-

25 µL of the test compound dilution or vehicle.

-

50 µL of the radioligand at a concentration at or below its Kd.

-

100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature (or 37°C) for 60-120 minutes.

-

Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.

-

Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

MTT Assay for Antiproliferative Activity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to assess the cytotoxic effects of benzisoxazole derivatives on cancer cell lines.

Objective: To determine the concentration of a test compound that inhibits cell viability by 50% (IC50).

Materials:

-

Cell Lines: Human cancer cell lines (e.g., HeLa, HT-29, MCF-7, HepG-2).

-

Culture Medium: Appropriate complete medium (e.g., DMEM with 10% FBS).

-

Test Compounds: Derivatives of 5-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole.

-

MTT Solution: 5 mg/mL in sterile PBS.

-

Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

-

96-well plates.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compounds. Include a vehicle-only control.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

Data Analysis:

-

Subtract the absorbance of the blank (medium only) from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting dose-response curve using non-linear regression.

Conclusion

This compound represents a critical pharmacophore in the development of atypical antipsychotic medications. Its core mechanism of action, inferred from its successful incorporation into drugs like risperidone and paliperidone, is centered on a potent dual antagonism of dopamine D2 and serotonin 5-HT2A receptors. This dual action is believed to be responsible for the broad efficacy against both positive and negative symptoms of schizophrenia with a reduced side-effect profile. Furthermore, the versatility of the benzisoxazole-piperidine scaffold allows for the development of derivatives with other potential therapeutic applications, such as antiproliferative agents. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this important class of compounds. Further research to elucidate the direct pharmacological profile of this compound itself would be of significant value to the field of medicinal chemistry and drug discovery.

In-Depth Technical Guide: Structural Elucidation of CAS Number 84163-16-6

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the structural elucidation of the compound identified by CAS number 84163-16-6. This compound, 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride, is a heterocyclic organic molecule of interest in medicinal chemistry, primarily recognized as a key intermediate in the synthesis of antipsychotic drugs such as Risperidone. This document details its chemical identity, physicochemical properties, and the analytical methodologies theoretically employed for its structural confirmation. Due to the limited availability of public experimental spectral data, this guide will focus on the established protocols for its synthesis and the expected outcomes from spectroscopic analysis based on its known structure.

Chemical Identity and Properties

The compound with CAS number 84163-16-6 is chemically known as this compound. Its structure consists of a fluorinated benzisoxazole ring system linked to a piperidine ring at the 3-position. The hydrochloride salt form enhances its stability and solubility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 84163-16-6 | [1][2] |

| Molecular Formula | C₁₂H₁₄ClFN₂O | [1][2] |

| Molecular Weight | 256.71 g/mol | [1] |

| IUPAC Name | 5-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole;hydrochloride | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | ~298°C (decomposition) | [1] |

| Purity | ≥96% | [1] |

Structural Elucidation Methodologies

The definitive structure of this compound is determined through a combination of spectroscopic techniques. Each method provides unique information about the molecular framework, functional groups, and connectivity of the atoms.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. For 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (the free base), high-resolution mass spectrometry (HRMS) would confirm its molecular formula, C₁₂H₁₃FN₂O.

Table 2: Predicted Mass Spectrometry Data for the Free Base (C₁₂H₁₃FN₂O)

| Adduct | Predicted m/z |

| [M+H]⁺ | 221.10848 |

| [M+Na]⁺ | 243.09042 |

| [M-H]⁻ | 219.09392 |

| [M+NH₄]⁺ | 238.13502 |

| [M+K]⁺ | 259.06436 |

Data is based on predicted values.

Further fragmentation analysis (MS/MS) would reveal characteristic losses corresponding to different parts of the molecule, such as the piperidine ring or fragments of the benzisoxazole system, helping to piece together the overall structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule.

-

¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton in the molecule. The chemical shifts (δ), splitting patterns (multiplicity), and integration values would allow for the assignment of protons on the aromatic ring, the piperidine ring, and the methine proton connecting the two ring systems. The coupling between adjacent protons would provide information on their connectivity.

-

¹³C NMR: The carbon NMR spectrum would show a signal for each unique carbon atom. The chemical shifts would indicate the electronic environment of each carbon, distinguishing between aromatic, aliphatic, and carbons attached to heteroatoms.

-

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR would show a signal confirming its presence and its coupling with nearby protons would help to pinpoint its position on the benzisoxazole ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

-

N-H stretch: From the piperidine amine (as a hydrochloride salt, this would be an N⁺-H stretch).

-

C-H stretch: For the aromatic and aliphatic C-H bonds.

-

C=N and C=C stretch: From the benzisoxazole ring system.

-

C-F stretch: A strong absorption indicating the presence of the fluorine atom.

-

C-O and N-O stretch: From the isoxazole ring.

Experimental Protocols

The following is a detailed protocol for the synthesis of this compound.[1]

Synthesis of this compound

This synthesis involves the cyclization of an oxime intermediate derived from 4-(2,4-Difluorobenzoyl)piperidine hydrochloride.

Materials:

-

4-(2,4-Difluorobenzoyl)piperidine hydrochloride

-

Hydroxylamine hydrochloride

-

Methanol (or other C1-C4 alcohol)

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Concentrated hydrochloric acid (HCl)

-

Anhydrous ethanol

-

Water

Procedure:

-

Oxime Formation and Cyclization:

-

Dissolve 1 equivalent of 4-(2,4-Difluorobenzoyl)piperidine hydrochloride in methanol.

-

Add 1-2 equivalents of hydroxylamine hydrochloride to the solution to form the oxime intermediate.

-

Add 3-5 equivalents of an inorganic base (e.g., a 50% solution of KOH) to deprotonate the oxime.

-

Heat the reaction mixture to 40-45°C and stir for 12-18 hours to induce ring closure.

-

-

Acidification and Crystallization:

-

After the reaction is complete, cool the mixture.

-

Slowly add concentrated HCl to acidify the mixture, which will precipitate the hydrochloride salt of the product.

-

Filter the precipitate and wash it with a suitable solvent.

-

Table 3: Optimized Reaction Conditions for Synthesis

| Parameter | Optimal Range | Yield (%) | Purity (HPLC, %) |

| Solvent | Methanol | 90.4 | 99.82 |

| Temperature (°C) | 40–45 | 89.8–90.4 | 99.52–99.82 |

| Reaction Time (h) | 12–18 | 89.8–90.0 | 99.73–99.79 |

| Base | KOH (50% solution) | 90.4 | 99.82 |

Purification by Recrystallization

To achieve higher purity (>99.9%), a recrystallization protocol can be employed.[1]

Procedure:

-

Dissolve the crude product (e.g., 22 g) in a mixture of anhydrous ethanol (105 ml) and water (40 ml) by refluxing at 70-80°C.

-

Slowly cool the solution to 60-70°C while stirring for 60 minutes.

-

Rapidly cool the mixture to -5 to 5°C.

-

Filter the resulting crystals and wash them with cold ethanol.

-

Dry the purified crystals under a vacuum.

Visualizations

Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis and purification process for this compound.

Caption: Synthesis and purification workflow for CAS 84163-16-6.

Hypothetical Signaling Pathway Involvement

As an intermediate for antipsychotic drugs like Risperidone, which are known to interact with dopaminergic and serotonergic pathways, it is plausible that derivatives of this compound would be designed to target these systems. The following diagram illustrates a simplified, hypothetical signaling pathway that such a derivative might modulate. Note: This is a generalized representation and not based on experimental data for CAS 84163-16-6 itself.

Caption: Hypothetical antagonism of D2 and 5-HT2A receptors.

Conclusion

The structural elucidation of this compound (CAS 84163-16-6) relies on a synergistic application of modern analytical techniques. While detailed experimental spectra are not widely published, the combination of mass spectrometry, NMR spectroscopy, and IR spectroscopy provides an unambiguous confirmation of its structure. The well-defined synthesis and purification protocols ensure the availability of this high-purity intermediate for its application in pharmaceutical development. This guide serves as a foundational resource for researchers and professionals working with this and related compounds.

References

An In-depth Technical Guide to the Solubility Profile of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds, exhibiting a range of biological activities. Its physicochemical properties, particularly its solubility, are critical determinants of its behavior in both chemical syntheses and biological systems. This technical guide provides a comprehensive overview of the available information on the solubility profile of this compound, details established experimental protocols for solubility determination, and explores a potential mechanism of action through a hypothetical signaling pathway.

Introduction

This compound (CAS Number: 84163-16-6) is a heterocyclic compound belonging to the benzisoxazole class.[1][2][3] The presence of a fluorine atom and a piperidinyl group contributes to its unique chemical and pharmacological properties.[4] Notably, its hydrochloride salt form is often utilized to enhance properties such as stability and hygroscopicity.[5] Understanding the solubility of this compound is paramount for its application in drug discovery and development, influencing aspects from reaction kinetics to bioavailability. This guide aims to consolidate the current knowledge of its solubility and provide standardized methodologies for its assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C12H14ClFN2O | [3][6] |

| Molecular Weight | 256.70 g/mol | [2][3][7] |

| Appearance | White to Off-White Solid/Powder | [8] |

| Melting Point | 300-301 °C | [8] |

| Hygroscopicity | Hygroscopic | [8] |

Solubility Profile

Precise quantitative solubility data for this compound is not extensively available in publicly accessible literature. However, qualitative descriptions indicate its general solubility characteristics.

Qualitative Solubility:

-

Slightly Soluble: Dimethyl sulfoxide (DMSO), Methanol.[8]

Quantitative Solubility Data (Hypothetical):

Due to the lack of specific published data, the following table presents a hypothetical solubility profile in a range of common solvents and buffers. These values are for illustrative purposes and should be experimentally determined for any practical application.

| Solvent/Medium | Temperature (°C) | Hypothetical Solubility (mg/mL) |

| Water | 25 | < 0.1 |

| Phosphate Buffered Saline (pH 7.4) | 25 | 0.1 - 0.5 |

| Simulated Gastric Fluid (pH 1.2) | 37 | 1.0 - 5.0 |

| Simulated Intestinal Fluid (pH 6.8) | 37 | 0.5 - 2.0 |

| Methanol | 25 | 1.0 - 5.0 |

| Ethanol | 25 | 0.5 - 2.0 |

| Dimethyl Sulfoxide (DMSO) | 25 | > 10 |

| Acetonitrile | 25 | 0.1 - 0.5 |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial. The following are detailed methodologies for key experiments.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold standard for determining thermodynamic (or equilibrium) solubility.[9]

Principle: An excess amount of the solid compound is agitated in a specific solvent or buffer until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.

Experimental Workflow:

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Methodology:

-

Preparation: Add an excess amount of this compound to a vial containing a precise volume of the desired solvent (e.g., water, buffer, organic solvent). The amount should be sufficient to ensure undissolved solids remain at equilibrium.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, separate the solid phase from the liquid phase by centrifugation at high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Analysis: Carefully remove an aliquot of the clear supernatant. Dilute the supernatant with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS/MS).

pH-Dependent Aqueous Solubility Profile

For ionizable compounds like this hydrochloride salt, solubility is highly dependent on pH.

Principle: The thermodynamic solubility is determined at various pH points across a physiologically relevant range to understand how ionization affects solubility.

Experimental Workflow:

Caption: Workflow for pH-Dependent Solubility Profiling.

Detailed Methodology:

-

Buffer Preparation: Prepare a series of aqueous buffers covering a range of pH values (e.g., from pH 1.2 to 10).

-

Solubility Determination: For each buffer, perform the thermodynamic solubility experiment as described in section 4.1.

-

Data Analysis: Plot the measured solubility (in mg/mL or molarity) against the corresponding pH value. This profile can be used to estimate the intrinsic solubility (solubility of the free base) and the pKa of the compound.

Potential Mechanism of Action and Signaling Pathways

While the specific molecular targets of this compound are not definitively established, literature on related benzisoxazole derivatives suggests potential antiproliferative activity.[10] This activity could be mediated through the inhibition of key signaling pathways involved in cancer cell growth and survival. Two plausible hypothetical pathways are presented below.

Hypothetical Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth.[6] Inhibition of VEGFR-2 can lead to apoptosis of cancer cells.

References

- 1. VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]

- 6. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. R-56109 hydrochloride | C12H14ClFN2O | CID 11334359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Knockdown of VEGFR2 inhibits proliferation and induces apoptosis in hemangioma-derived endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanisms of HDACs in cancer development - PMC [pmc.ncbi.nlm.nih.gov]

molecular weight and formula of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl

For researchers, scientists, and professionals in drug development, 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride is a crucial heterocyclic building block. It is notably used in the synthesis of atypical antipsychotics and serves as a scaffold for developing novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and biological significance.

Core Chemical and Physical Properties

This compound is an off-white solid.[1] It is recognized by its CAS Number 84163-16-6.[1][2][3][4][5][6][7] The compound is hygroscopic, meaning it readily absorbs moisture from the air, and should be stored in an inert atmosphere at 2-8°C.[1][2][8]

A summary of its key quantitative data is presented below:

| Property | Value | References |

| Molecular Formula | C₁₂H₁₃FN₂O·HCl or C₁₂H₁₄ClFN₂O | [1][2][3][4][5][6][7][8] |

| Molecular Weight | 256.70 g/mol or 256.71 g/mol | [2][3][4][6] |

| Melting Point | ~298-301°C (with decomposition) | [1][2] |

| Purity | ≥96% | [2][4] |

| Appearance | White to Off-White Powder/Solid | [1][2][5] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [1] |

Synthesis and Purification Protocols

The synthesis of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl is a multi-step process that involves the formation of an oxime intermediate followed by cyclization.

Experimental Protocol: Synthesis

A common synthetic route involves the following steps:

-

Substrate Dissolution : 4-(2,4-Difluorobenzoyl)piperidine hydrochloride (1 equivalent) is dissolved in a C1-C4 alcohol, with methanol being the optimal solvent.[2]

-

Oxime Formation : Hydroxylamine hydrochloride (1–2 equivalents) is added to the solution to form the oxime intermediate.[2]

-

Cyclization : An inorganic base, such as potassium hydroxide (KOH) (3–5 equivalents), is introduced to deprotonate the oxime. This induces ring closure. The reaction is maintained at 40–45°C for 12–18 hours for optimal yield and purity.[2]

-

Acidification and Precipitation : Concentrated hydrochloric acid (HCl) is added to the reaction mixture to precipitate the desired hydrochloride salt.[2]

-

Isolation : The resulting solid is isolated by filtration and washed.[2]

The following workflow diagram illustrates this synthetic process:

Experimental Protocol: Purification

To achieve higher purity, particularly to remove dimeric impurities, a recrystallization protocol can be employed:

-

Dissolution : The crude product is refluxed in a mixture of anhydrous ethanol and water at 70–80°C until fully dissolved.[2]

-

Gradient Cooling : The solution is first cooled slowly to 60–70°C with stirring, followed by rapid chilling to between -5 and 5°C.[2]

-

Filtration and Drying : The purified crystals are then isolated by filtration, washed with cold ethanol, and dried under a vacuum.[2] This process can yield a purity of over 99.9%.[2]

Biological Activity and Research Applications

This compound and its derivatives have been investigated for various biological activities.

Neuropharmacology

This compound has been studied for its effects on neurotransmitter systems, showing potential as an antagonist at serotonin and dopamine receptors.[2] This activity suggests its potential application in the research and development of treatments for anxiety disorders, depression, and cognitive dysfunction.[2]

Antiproliferative Activity

Research has also explored the antiproliferative properties of derivatives of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole. In one study, a series of novel derivatives were synthesized and evaluated for their activity against several human carcinoma cell lines, including HeLa, HT-29, MCF-7, and HepG-2 cells.[2][9]

The antiproliferative effects of the synthesized compounds were assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay.[2][9] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells, providing an indication of cell viability. The study found that certain derivatives exhibited potent antiproliferative activity against the tested cancer cell lines.[2][9]

The logical relationship for its application in antiproliferative research can be visualized as follows:

The mechanism of action for its biological effects is believed to be through the interaction with specific molecular targets like enzymes or receptors, leading to the modulation of various biochemical pathways.[2] This makes it a valuable compound for further investigation in medicinal chemistry and drug discovery.

References

- 1. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. This compound | 84163-16-6 | Benchchem [benchchem.com]

- 3. This compound [lgcstandards.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. This compound, 96% 1 g | Request for Quote [thermofisher.com]

- 6. scbt.com [scbt.com]

- 7. pschemicals.com [pschemicals.com]

- 8. 84163-16-6|5-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride|BLD Pharm [bldpharm.com]

- 9. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Activity of Benzisoxazole Derivatives

The benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its unique chemical properties allow for diverse functionalization, leading to a wide spectrum of pharmacological activities.[1][4] This technical guide provides a comprehensive overview of the significant biological activities of benzisoxazole derivatives, focusing on their anticancer, antipsychotic, antimicrobial, and anti-inflammatory properties. The guide includes detailed experimental protocols, quantitative data summaries, and visualizations of key mechanisms and workflows to support further research and development in this promising area.

Anticancer Activity

Benzisoxazole derivatives have emerged as a promising class of compounds in oncology research, demonstrating significant antiproliferative activity against various human cancer cell lines.[1][5][6]

Mechanism of Action

The anticancer effects of benzisoxazole derivatives are often attributed to their ability to induce apoptosis (programmed cell death) and inhibit key enzymes or signaling pathways essential for cancer cell survival and proliferation. Some derivatives have been shown to act as inhibitors of specific protein kinases or enzymes like topoisomerase, which are crucial for DNA replication in rapidly dividing cancer cells.

A simplified logical diagram illustrating the evaluation process for a potential anticancer benzisoxazole derivative is shown below.

Quantitative Data: In Vitro Antiproliferative Activity

Several studies have quantified the anticancer potency of benzisoxazole derivatives using the IC50 (half-maximal inhibitory concentration) value, which represents the concentration of a drug that is required for 50% inhibition in vitro.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Benzisoxazole-allyl derivatives | HT-29 (Colon) | Varies | [1] |

| Amide-substituted benzisoxazoles | HepG-2 (Liver) | Varies | [1] |

| Benzisoxazole-amide conjugates | HeLa, HT-29, MCF-7, HepG-2 | Varies | [1] |

| Benzoxazole derivatives | Nalm-6, Daudi (Leukemia) | Varies | [6] |

Note: Specific IC50 values vary widely depending on the exact chemical structure of the derivative and the cancer cell line being tested.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[7][8][9]

Objective: To determine the IC50 value of a benzisoxazole derivative against a cancer cell line.

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Benzisoxazole derivative (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Sterile 96-well flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed 100 µL of cell suspension (typically 5,000-10,000 cells/well) into each well of a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[7]

-

Compound Treatment: Prepare serial dilutions of the benzisoxazole derivative in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the various drug concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for the desired exposure time (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, carefully remove the medium. Add 100 µL of fresh serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[7][9]

-

Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light. During this period, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[7]

-

Solubilization: Carefully aspirate the MTT solution. Add 100-200 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[8] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the drug concentration (log scale) to determine the IC50 value.

Antipsychotic Activity

Benzisoxazole is a key pharmacophore in several atypical antipsychotic drugs, including Risperidone, Paliperidone, and Iloperidone.[4][10] These drugs are fundamental in the treatment of schizophrenia and other psychotic disorders.

Mechanism of Action: D₂/5-HT₂ₐ Receptor Antagonism

The primary mechanism of action for atypical antipsychotics is the combined antagonism of dopamine D₂ and serotonin 5-HT₂ₐ receptors in the brain.[11][12][13][14] Overactivity in the mesolimbic dopamine pathway is associated with the positive symptoms of schizophrenia (e.g., hallucinations, delusions).[13][15] By blocking D₂ receptors, benzisoxazole-based drugs reduce this dopaminergic activity.[12][13] Simultaneously, blocking 5-HT₂ₐ receptors is thought to improve negative and cognitive symptoms and reduce the likelihood of extrapyramidal side effects (movement disorders) that are common with older antipsychotics.[10][13]

Quantitative Data: Receptor Binding Affinity

The affinity of a drug for its target receptor is measured by the Ki value (inhibition constant). A lower Ki value indicates a higher binding affinity.

| Drug | D₂ Receptor Ki (nM) | 5-HT₂ₐ Receptor Ki (nM) | Reference |

| Risperidone | 3.2 | 0.2 | [15] |

| Iloperidone | High Affinity | High Affinity | [16] |

| Compound 71 (Novel Derivative) | 2.9 (D₂) / 0.13 (D₃) | 0.23 | [1][17] |

Experimental Protocol: Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a novel benzisoxazole derivative for D₂ and 5-HT₂ₐ receptors.

Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to the target receptor expressed in cell membranes. The amount of radioligand displaced is proportional to the affinity of the test compound.

Materials:

-

Cell membranes prepared from cells expressing human D₂ or 5-HT₂ₐ receptors.

-

Radioligand (e.g., [³H]Spiperone for D₂; [³H]Ketanserin for 5-HT₂ₐ).

-

Test benzisoxazole derivative.

-

Assay buffer (e.g., Tris-HCl with appropriate ions).

-

Glass fiber filters.

-

Scintillation cocktail and a liquid scintillation counter.

-

96-well filter plates.

Procedure:

-

Reaction Setup: In each well of a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (near its Kd value), and varying concentrations of the test compound.

-

Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixture through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The receptors and bound ligand are retained on the filter.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters into vials with a scintillation cocktail. Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: The data are used to generate a competition curve. The IC50 value (the concentration of test compound that displaces 50% of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also accounts for the concentration and Kd of the radioligand.

Antimicrobial Activity

Various benzisoxazole derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens.[1][3][18][19] Their mechanism often involves the inhibition of essential bacterial enzymes, such as type-II topoisomerases or pantothenate synthetase.[1]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[20][21][22]

| Derivative Type | Pathogen | MIC (µg/mL) | Reference |

| Unsubstituted Phenyl | E. coli, K. pneumoniae, S. typhi | Good Activity | [1] |

| N-linked Oxazolidinone | Staphylococcus aureus | Potent Activity | [1] |

| Benzisoxazole-Peptide Conjugates | Various bacteria & fungi | 3 - 19 | [1] |

| Novel Analogs | Mycobacterium tuberculosis H37Rv | 3.12 | [1] |

| Benzoxazole Derivatives II & III | Staphylococcus aureus | 50 & 25 | [23] |

Experimental Protocol: Broth Microdilution MIC Assay

This is a standardized method for determining the MIC of an antimicrobial agent.[22]

Objective: To determine the MIC of a benzisoxazole derivative against a specific bacterial strain.

Materials:

-

Test bacterial strain (e.g., S. aureus ATCC 29213).

-

Cation-adjusted Mueller-Hinton Broth (MHB).[21]

-

Benzisoxazole derivative stock solution.

-

Sterile 96-well microtiter plates.

-

0.5 McFarland turbidity standard.

-

Spectrophotometer.

Procedure:

-

Inoculum Preparation: From a fresh (18-24 hour) culture plate, suspend several colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[22] Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[20]

-

Serial Dilution: Dispense 100 µL of sterile MHB into each well of a 96-well plate. Add 100 µL of the drug stock solution to the first column. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate.[22]

-

Inoculation: Within 15-30 minutes of preparing the final inoculum, add 100 µL of the diluted bacterial suspension to each well. This brings the total volume to 200 µL and halves the drug concentration, achieving the final test concentrations.[22] Include a growth control (broth + inoculum, no drug) and a sterility control (broth only).

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[20][22]

-

Result Determination: After incubation, examine the wells for visible turbidity (bacterial growth). The MIC is the lowest concentration of the benzisoxazole derivative in which there is no visible growth.

Anti-inflammatory Activity

Benzisoxazole derivatives have also been investigated for their anti-inflammatory properties.[1][3][19] Some compounds exhibit inhibitory effects on key inflammatory mediators. For instance, derivatives bearing an electron-withdrawing nitro group have shown good anti-inflammatory activity.[1] Some benzoxazole derivatives have been identified as inhibitors of Myeloid differentiation protein 2 (MD2), a key adaptor protein for Toll-like receptor 4 (TLR4) which plays a crucial role in the inflammatory process.[24]

Quantitative Data: In Vitro Anti-inflammatory Activity

| Compound Class | Target/Assay | IC50 (µM) | Reference |

| Benzoxazolone derivatives | IL-6 Inhibition | 5.09 - 10.14 | [24] |

| Piperazine-linked hybrids | Lipoxygenase Inhibition | Varies | [19] |

Experimental Protocol: Lipoxygenase (LOX) Inhibition Assay

Objective: To evaluate the ability of a benzisoxazole derivative to inhibit the lipoxygenase enzyme, which is involved in the inflammatory pathway.

Principle: Lipoxygenase catalyzes the oxidation of linoleic acid, which can be monitored by measuring the increase in absorbance at 234 nm. The presence of an inhibitor will reduce the rate of this reaction.

Materials:

-

Lipoxygenase enzyme solution.

-

Linoleic acid (substrate) solution.

-

Borate buffer (pH 9.0).

-

Test benzisoxazole derivative.

-

UV-Vis Spectrophotometer.

Procedure:

-

Reaction Setup: In a quartz cuvette, mix the borate buffer and the test compound at various concentrations.

-

Enzyme Addition: Add the lipoxygenase enzyme solution to the cuvette and incubate for a short period (e.g., 5 minutes) at room temperature.

-

Initiate Reaction: Add the linoleic acid substrate to the cuvette to start the reaction.

-

Absorbance Measurement: Immediately monitor the change in absorbance at 234 nm over time.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition relative to a control without the inhibitor. Calculate the IC50 value from the dose-response curve.

References

- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cris.technion.ac.il [cris.technion.ac.il]

- 3. researchgate.net [researchgate.net]

- 4. Benzisoxazole - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. benchchem.com [benchchem.com]

- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Iloperidone in the treatment of schizophrenia: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What is Iloperidone used for? [synapse.patsnap.com]

- 13. What is the mechanism of Risperidone? [synapse.patsnap.com]

- 14. Mechanism of Action | PERSERIS® (risperidone) HCP [perserishcp.com]

- 15. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 16. Iloperidone | PPTX [slideshare.net]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. Efficient Antimicrobial Activities of Microwave-Assisted Synthesis of Benzisoxazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 19. researchgate.net [researchgate.net]

- 20. microbe-investigations.com [microbe-investigations.com]

- 21. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 22. benchchem.com [benchchem.com]

- 23. Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride, a key heterocyclic compound in medicinal chemistry. This document details its chemical properties, synthesis, potential therapeutic applications, and relevant experimental protocols. Due to the limited availability of specific data for the 5-fluoro isomer, information on the closely related and well-studied 6-fluoro isomer is included as a pertinent analogue.

Core Compound Identification and Properties

This compound is a fluorinated benzisoxazole derivative. The hydrochloride salt form enhances its solubility in aqueous solutions. It is primarily recognized as a crucial intermediate in the synthesis of various atypical antipsychotic drugs, including risperidone and iloperidone.[1][2]

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | 5-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole;hydrochloride | |

| Synonyms | 4-(5-Fluoro-1,2-benzisoxazol-3-yl)piperidine Hydrochloride | |

| CAS Number | 84163-16-6 | |

| Molecular Formula | C₁₂H₁₄ClFN₂O | |

| Molecular Weight | 256.70 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in water and various organic solvents | [1] |

Synthesis of Related Compounds

Experimental Protocol: Synthesis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride

Materials:

-

2,4-difluorophenyl (4-piperidinyl) ketone oxime hydrochloride

-

Potassium hydroxide (KOH)

-

Acetone

-

Anhydrous sodium sulfate

-

HCl gas

Procedure: [1]

-

Under stirring at room temperature, combine 13.6 g (0.049 mol) of 2,4-difluorophenyl (4-piperidinyl) ketone oxime hydrochloride, 6.9 g (0.123 mol) of solid KOH powder, and 109 ml of acetone.

-

Heat the mixture to 55-60°C and reflux for 2 hours.

-

After the reaction, add a suitable amount of anhydrous sodium sulfate to dry the mixture.

-

Cool the mixture to room temperature, stir for 30 minutes, and then filter.

-

Bubble HCl gas through the filtrate to induce crystallization.

-

Filter the resulting solid and dry to obtain 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride.

This process can be visualized through the following workflow diagram:

Pharmacological Profile and Mechanism of Action

The primary mechanism of action for benzisoxazole derivatives, particularly those used as antipsychotics, involves the modulation of dopaminergic and serotonergic pathways in the central nervous system.[3] These compounds often act as antagonists at dopamine D2 and serotonin 5-HT2A receptors.

Dopamine D2 Receptor Signaling Pathway

Antagonism of the D2 receptor is a key mechanism for the therapeutic effects of many antipsychotic drugs. This action helps to modulate dopamine levels in the brain, which are often dysregulated in psychotic disorders. The binding to D2 receptors can trigger a cascade of intracellular events.[4][5]

Serotonin 5-HT2A Receptor Signaling Pathway

In addition to dopamine antagonism, many atypical antipsychotics also exhibit high affinity for serotonin 5-HT2A receptors.[6][7] Antagonism at this receptor is thought to contribute to the improved side-effect profile of these drugs, particularly regarding extrapyramidal symptoms, and may also enhance their efficacy against the negative symptoms of schizophrenia. The 5-HT2A receptor is a G protein-coupled receptor that primarily signals through the Gq/11 pathway.[6]

Antiproliferative Activity

Recent research has explored the potential of benzisoxazole derivatives as antiproliferative agents. Studies have indicated that certain derivatives of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole exhibit cytotoxic activity against various cancer cell lines. However, specific IC₅₀ values for the parent 5-fluoro and 6-fluoro compounds are not consistently reported in the available literature.

Table 2: Investigated Cancer Cell Lines for Antiproliferative Activity of Benzisoxazole Derivatives

| Cell Line | Cancer Type | IC₅₀ (µM) for 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl |

| HeLa | Cervical Cancer | Data not available |

| HT-29 | Colorectal Cancer | Data not available |

| MCF-7 | Breast Cancer | Data not available |

| HepG-2 | Liver Cancer | Data not available |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8][9][10][11]

Materials:

-

Cells to be tested

-

96-well plates

-

Complete culture medium

-

This compound (or related compounds)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value, the concentration that causes 50% inhibition of cell growth, can be determined by plotting the percentage of viability against the compound concentration.

The workflow for the MTT assay can be summarized as follows:

Pharmacokinetics and Analytical Methods

Pharmacokinetic Profile

Specific pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for this compound is not extensively available. However, insights can be drawn from related antipsychotic drugs like risperidone and its active metabolite, paliperidone (9-hydroxyrisperidone).[3][12][13][14][15]

Table 3: General Pharmacokinetic Characteristics of Related Benzisoxazole Antipsychotics

| Parameter | General Characteristics | Reference(s) |

| Absorption | Well absorbed after oral administration. | [13][14] |

| Distribution | Highly bound to plasma proteins and extensively distributed in tissues. | [13] |

| Metabolism | Primarily metabolized in the liver, often via cytochrome P450 enzymes (e.g., CYP2D6 and CYP3A4). Risperidone is metabolized to paliperidone. | [3][12] |

| Excretion | Excreted through both renal and fecal routes. | [13] |

Analytical Methods

The determination of benzisoxazole derivatives in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (LC-MS/MS), is a common and robust method for the quantification of these compounds.

Table 4: Common Analytical Techniques for Benzisoxazole Derivatives

| Technique | Description |

| High-Performance Liquid Chromatography (HPLC) | A widely used technique for the separation, identification, and quantification of components in a mixture. |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | A highly sensitive and selective analytical method that combines the separation power of HPLC with the detection capabilities of mass spectrometry. |

| Gas Chromatography (GC) | Another separation technique that can be used, though less common for these types of compounds compared to HPLC. |

Conclusion and Future Directions

This compound and its related compounds are of significant interest in medicinal chemistry, primarily as building blocks for antipsychotic medications and as potential novel therapeutic agents themselves, particularly in the area of oncology. While the mechanism of action through dopamine and serotonin receptor modulation is relatively well-understood, further research is needed to fully elucidate the specific pharmacological and toxicological profiles of the 5-fluoro isomer. The development of robust analytical methods and comprehensive pharmacokinetic studies are essential for its future clinical development. The exploration of its antiproliferative effects and the determination of specific IC₅₀ values against a broad panel of cancer cell lines represent a promising avenue for future research.

References

- 1. Method for preparing 6-fluoro-3-(4- piperidyl)-1,2-benzo isoxazole hydrochlorate - Eureka | Patsnap [eureka.patsnap.com]

- 2. guidechem.com [guidechem.com]

- 3. Risperidone Oral and Long-Acting Injectable; Paliperidone Oral and Long-Acting Injectable (Chapter 14) - The Clinical Use of Antipsychotic Plasma Levels [cambridge.org]

- 4. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 7. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. MTT assay protocol | Abcam [abcam.com]